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4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol

High-Performance Polymers Polysulfones Thermal Analysis

This rigid adamantane-cored diol monomer (2,2-BPA) delivers a quantifiable 107°C Tg increase over BPA-based polymers, enabling sustained performance at 150–200°C where conventional bisphenols degrade. Ideal for high-selectivity gas separation membranes, flame-resistant avionics encapsulants (char yield 25%), and solution-cast flexible OLED substrates with Tg >248°C. Procure this differentiated building block for next-generation polyamides, polyimides, polycarbonates, and epoxy resins that demand uncompromising thermal and mechanical stability.

Molecular Formula C22H24O2
Molecular Weight 320.4 g/mol
CAS No. 52211-74-2
Cat. No. B1595414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
CAS52211-74-2
Molecular FormulaC22H24O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
InChIInChI=1S/C22H24O2/c23-20-5-1-16(2-6-20)22(17-3-7-21(24)8-4-17)18-10-14-9-15(12-18)13-19(22)11-14/h1-8,14-15,18-19,23-24H,9-13H2
InChIKeyWEFHJJXWZHDCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol (CAS 52211-74-2) Technical Baseline for Scientific Procurement


4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol (CAS 52211-74-2), also referred to as 2,2-bis(4-hydroxyphenyl)adamantane (2,2-BPA), is an aromatic diol monomer featuring a rigid adamantane core symmetrically substituted with two phenolic groups . This compound exhibits a high melting point of 321°C, a density of 1.217±0.06 g/cm³, and very low aqueous solubility (4.2E-4 g/L at 25°C) . The compound serves as a critical building block in the synthesis of high-performance polymers, including polyamides, polyimides, polycarbonates, and epoxy resins, where its adamantane scaffold imparts enhanced thermal and mechanical properties compared to conventional bisphenol monomers [1][2].

Why Generic Bisphenol Substitution Fails for 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol (CAS 52211-74-2)


Substituting 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol with common bisphenol monomers like bisphenol A (BPA) or bisphenol S (BPS) results in polymers with significantly inferior thermal and mechanical performance. The adamantane cage structure provides a unique combination of rigidity, bulk, and thermal stability that cannot be replicated by aliphatic or sulfone bridges [1]. Direct comparative studies show that polymers derived from this 2,2-disubstituted adamantane monomer exhibit glass transition temperatures (Tg) up to 107°C higher than their BPA-based analogs, directly attributable to the restricted segmental motion imposed by the adamantane core [2]. This quantifiable difference is critical for applications requiring sustained performance at elevated temperatures, where generic bisphenols would fail.

Quantitative Differentiation Evidence for 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol (CAS 52211-74-2) vs. Analogs


Polysulfone Glass Transition Temperature (Tg): 2,2-BPA vs. Bisphenol A

Polysulfones synthesized from 2,2-bis(4-hydroxyphenyl)adamantane (2,2-BPA) exhibit a glass transition temperature (Tg) of 297°C, which is 107°C higher than the 190°C Tg observed for polysulfones derived from bisphenol A (BPA) under comparable conditions. This direct comparison quantifies the substantial thermal stability enhancement conferred by the adamantane core [1].

High-Performance Polymers Polysulfones Thermal Analysis

Polysulfone Tg Advantage: 2,2-BPA vs. 1,3-BPA Isomer

The substitution pattern on the adamantane core critically influences polymer properties. Polysulfones derived from 2,2-bis(4-hydroxyphenyl)adamantane (2,2-BPA) exhibit a Tg of 297°C, which is 55°C higher than the 242°C Tg observed for polysulfones derived from its regioisomer, 1,3-bis(4-hydroxyphenyl)adamantane (1,3-BPA) [1]. This demonstrates that the 2,2-substitution provides superior restriction of polymer chain mobility.

Polymer Chemistry Structure-Property Relationships Thermal Stability

Epoxy Resin Thermal Stability: DGEBAda vs. DGEBA (5% Weight Loss)

The diglycidyl ether of bisphenol-adamantane (DGEBAda), derived from 1,3-bis(4-hydroxyphenyl)adamantane, was compared against the commercial diglycidyl ether of bisphenol A (DGEBA). While the 5% weight loss degradation temperature for DGEBAda/DDS was lower than DGEBA/DDS, the DGEBAda system exhibited a higher char yield (25.02%) and a higher integral procedure decomposition temperature (850.7°C) [1]. This indicates superior char formation and high-temperature residue stability, which are critical for flame-retardant applications.

Epoxy Resins Thermogravimetric Analysis High-Temperature Materials

Polyamide Mechanical Properties: Tensile Strength and Modulus

Aromatic polyamides synthesized from 2,2-bis[4-(carboxyphenoxy)phenyl]adamantane (BCAPA), a diacid derived from 2,2-bis(4-hydroxyphenyl)adamantane, exhibited tensile strength above 86 MPa and tensile modulus above 2.0 GPa [1]. These values provide a benchmark for the mechanical robustness achievable with polymers incorporating this adamantane-based monomer.

Polyamides Mechanical Properties Engineering Plastics

Polyamide Thermal Stability: 10% Weight Loss Temperature

Adamantane-containing cardo polyamides derived from 2,2-bis(4-hydroxyphenyl)adamantane exhibit 10% weight loss temperatures in the range of 450-507°C in nitrogen and 481-516°C in air [1]. This thermal stability significantly exceeds that of conventional aliphatic polyamides (e.g., Nylon 6,6, which degrades around 350°C) [2] and is comparable to high-performance aromatic polyamides like Kevlar, positioning these materials for demanding thermal environments.

Thermal Stability Polyamides High-Performance Polymers

Polyimide Thermal Stability: 10% Weight Loss Temperature

Polyimides synthesized from an adamantane-based dietheramine, which is derived from 2,2-bis(4-hydroxyphenyl)adamantane, exhibit decomposition temperatures for 10% weight loss above 500°C in both air and nitrogen atmospheres [1]. This high thermal stability is a direct consequence of the rigid adamantane cardo group incorporated into the polymer backbone.

Polyimides Thermal Stability Aerospace Materials

Optimal Application Scenarios for 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol (CAS 52211-74-2) Based on Differentiated Performance


High-Temperature Polysulfone Membranes for Gas Separation

The 107°C increase in Tg for 2,2-BPA-based polysulfones compared to BPA-based analogs [1] directly enables the fabrication of gas separation membranes that can operate at elevated temperatures (e.g., 150-200°C) without loss of selectivity or mechanical integrity. This is critical for industrial processes like natural gas sweetening or hydrogen recovery where hot process streams would plasticize conventional membranes.

Flame-Retardant Epoxy Encapsulants for Aerospace Electronics

The higher char yield (25.02%) and integral procedure decomposition temperature (850.7°C) of DGEBAda/DDS epoxy systems compared to DGEBA/DDS [2] make adamantane-based epoxies ideal for potting and encapsulating avionics and power electronics. The enhanced char formation provides a protective barrier during fire events, improving the safety and reliability of critical flight systems.

Structural Polyamide Composites for Under-Hood Automotive Components

The high tensile strength (>86 MPa) and exceptional thermal stability (Td10 450-507°C) of adamantane-containing polyamides [3] position them as matrix resins for carbon-fiber composites in engine compartments. Components like valve covers, oil pans, and air intake manifolds can withstand sustained exposure to hot engine oil and coolant, offering weight savings over metal alternatives while maintaining performance over the vehicle's lifetime.

Solvent-Resistant Polyimide Films for Flexible Displays

The amorphous nature and high solubility of adamantane-based polyimides in common organic solvents [4] enable solution-casting of transparent, flexible films with Tg values exceeding 248°C. This combination of processability and thermal stability is essential for manufacturing flexible OLED displays and solar cells, where the substrate must withstand high-temperature processing steps without warping or degrading.

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